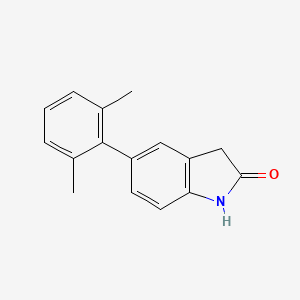
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone is a synthetic organic compound that features both an indoline and a pyridine moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination.
Coupling with Pyridine: The final step involves coupling the indoline derivative with a pyridine derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Aminoindolin-1-yl)-2-(pyridin-3-yl)ethanone
- 1-(5-Aminoindolin-1-yl)-2-(pyridin-4-yl)ethanone
- 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)propanone
Uniqueness
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
1-(5-amino-2,3-dihydroindol-1-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C15H15N3O/c16-12-4-5-14-11(9-12)6-8-18(14)15(19)10-13-3-1-2-7-17-13/h1-5,7,9H,6,8,10,16H2 |
Clé InChI |
CBRQHIYVMWBYCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)N)C(=O)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)

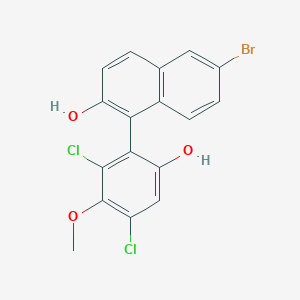
![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)
![4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol](/img/structure/B15091349.png)
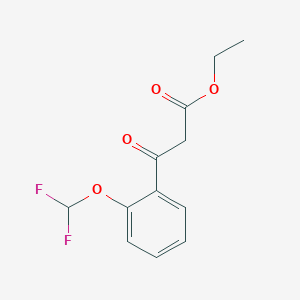
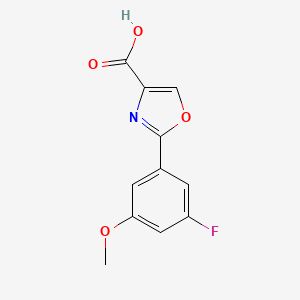
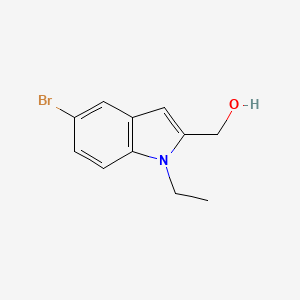

![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
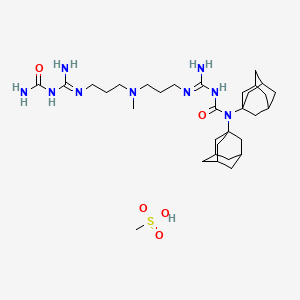
![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
